

Application Note: Quantification of Modafinil Acid in Human Plasma by HPLC-UV

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Compound of Interest		
Compound Name:	Modafinil acid	
Cat. No.:	B018791	Get Quote

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Abstract

This application note details a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of **modafinil acid**, the primary metabolite of modafinil, in human plasma. The procedure involves a straightforward liquid-liquid extraction for sample preparation, followed by isocratic HPLC separation with ultraviolet (UV) detection. This method is well-suited for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Modafinil is a wakefulness-promoting agent used in the treatment of narcolepsy and other sleep disorders. It is extensively metabolized in the body, with the principal metabolite being the pharmacologically inactive **modafinil acid**.[1][2] Accurate quantification of **modafinil acid** in plasma is crucial for understanding the pharmacokinetics of modafinil. This document provides a detailed protocol for the analysis of **modafinil acid** in human plasma using HPLC-UV.

Chemical Structures



Compound

Chemical Structure

Modafinil Acid

(Phenylthio)acetic acid (Internal Standard)

Experimental Protocol Materials and Reagents

• Modafinil Acid (Reference Standard)



- (Phenylthio)acetic acid (Internal Standard IS)
- Acetonitrile (HPLC Grade)
- Water (HPLC Grade)
- Acetic Acid (Glacial)
- Ethyl Acetate
- Human Plasma (Drug-free)
- Methanol (HPLC Grade)

Equipment

- · HPLC system with UV detector
- C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size)
- Centrifuge
- · Vortex mixer
- Evaporator (e.g., nitrogen evaporator)
- Analytical balance
- · Volumetric flasks and pipettes

Preparation of Solutions

- Mobile Phase: Prepare a mixture of acetonitrile, water, and acetic acid in the ratio of 150:420:12 (v/v/v).[3] Degas the mobile phase before use.
- Stock Solutions (1 mg/mL):
 - Accurately weigh and dissolve 10 mg of modafinil acid in 10 mL of methanol.



- o Accurately weigh and dissolve 10 mg of (Phenylthio)acetic acid (IS) in 10 mL of methanol.
- Working Standard Solutions: Prepare working standard solutions of modafinil acid and the
 internal standard by serial dilution of the stock solutions with the mobile phase to achieve the
 desired concentrations for the calibration curve.

Sample Preparation (Liquid-Liquid Extraction)

- Pipette 500 μL of plasma sample into a clean centrifuge tube.
- Add 50 μ L of the internal standard working solution.
- Vortex for 30 seconds.
- Add 2.5 mL of ethyl acetate-acetic acid (100:1, v/v).[4]
- Vortex for 2 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
- Transfer the upper organic layer to a clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 200 μL of the mobile phase.
- · Vortex for 30 seconds.
- Inject 20 μL into the HPLC system.

HPLC Conditions



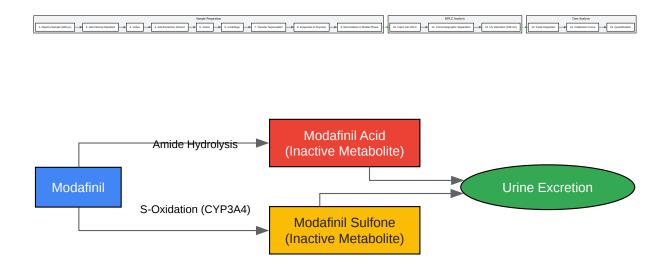
Parameter	Value
Column	C18 reverse-phase (250 mm x 4.6 mm, 5 μm)
Mobile Phase	Acetonitrile:Water:Acetic Acid (150:420:12, v/v/v)[3]
Flow Rate	1.0 mL/min[5]
Injection Volume	20 μL
Detection Wavelength	236 nm[3]
Column Temperature	Ambient
Run Time	Approximately 45 minutes[3]

Quantitative Data Summary

Parameter	Modafinil Acid	Reference
Linearity Range	0.1 - 20 mg/L	[3]
Limit of Quantification (LOQ)	0.14 mg/L	[3]
Limit of Detection (LOD)	0.04 mg/L	[3]
Recovery	> 80%	[4][5]

Experimental Workflow Diagram





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